N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide is a structurally complex compound featuring a cyclopentanecarboxamide core linked to a dimethylaminophenyl group and a 4-fluorophenyl-substituted piperazine moiety. The compound’s piperazine ring is a common motif in neuropharmacological agents, suggesting possible interactions with dopamine or serotonin receptors .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FN4O/c1-29(2)23-11-7-20(8-12-23)25(19-28-26(32)21-5-3-4-6-21)31-17-15-30(16-18-31)24-13-9-22(27)10-14-24/h7-14,21,25H,3-6,15-19H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXFRVFVSAXGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Dimethylamino Group : Enhances solubility and biological activity.
- Piperazine Moiety : Associated with central nervous system (CNS) activity.
- Fluorophenyl Group : May improve binding affinity to biological targets.
Preliminary research suggests that this compound may interact with various biological targets, particularly neurotransmitter receptors. The piperazine structure indicates potential interactions with dopamine receptors, which could influence neurotransmitter levels and offer therapeutic benefits in treating neurological disorders. Additionally, the sulfonamide group may inhibit enzymes involved in cancer progression, suggesting anticancer properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Effects : The compound's ability to inhibit cancer cell proliferation has been noted in various studies.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Activity : A study demonstrated that derivatives with similar structural features exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- CNS Activity : Research on piperazine derivatives indicated their potential as antidepressants and anxiolytics. The interaction with serotonin and dopamine receptors was highlighted as a key mechanism for their therapeutic effects.
- Antimicrobial Studies : Compounds sharing structural similarities have shown broad-spectrum antibacterial activity, suggesting that this compound may also possess such properties.
Comparative Analysis
The following table summarizes some compounds similar to this compound, their structural features, and known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{...thiophene-2-sulfonamide} | Thiophene ring, sulfonamide, piperazine | Potential antitumor and CNS activity |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| Dapoxetine | Piperazine structure | Antidepressant |
| Palbociclib | Piperazine and aromatic rings | Anticancer |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Table 2: Hypothetical Pharmacokinetic Properties Based on Structural Features
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound with high purity?
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopentanecarboxamide involves multi-step organic reactions, typically including:
- Step 1: Formation of the piperazine-fluorophenyl intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the dimethylaminophenyl group through alkylation or reductive amination.
- Step 3: Cyclopentanecarboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
Critical Conditions:
- Temperature: Controlled heating (40–80°C) for amide bond formation to minimize side reactions.
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity.
- Purification: Column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) or recrystallization from chloroform/ethanol mixtures to achieve >95% purity .
Basic: Which structural features of this compound are pivotal for its biological activity?
Key structural elements influencing activity include:
- Piperazine Ring: Facilitates interactions with neurotransmitter receptors (e.g., dopamine, serotonin) via hydrogen bonding and π-π stacking.
- 4-Fluorophenyl Group: Enhances lipophilicity and modulates receptor subtype selectivity.
- Dimethylaminophenyl Moiety: Contributes to basicity, affecting blood-brain barrier penetration.
- Cyclopentanecarboxamide: Stabilizes conformational rigidity, optimizing target binding .
Advanced: How can enantioselective binding to dopamine D3 receptors be experimentally evaluated?
Methodology:
- Radioligand Binding Assays: Use [³H]-(+)-PHNO as a D3-selective ligand. Compete with the compound at varying concentrations (0.1 nM–10 µM) to determine IC₅₀ and Ki.
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Functional Assays: Measure cAMP inhibition in HEK-293 cells expressing human D3 receptors to assess agonist/antagonist activity .
Data Interpretation:
- Binding Affinity Discrepancies: Compare enantiomers’ Ki values; a 10-fold difference indicates enantioselectivity.
- Structural Insights: Molecular docking (e.g., AutoDock Vina) to map interactions with D3 receptor’s orthosteric site .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine-ring modifications?
Approaches:
- Systematic Substitution: Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the 2-, 3-, or 4-positions of the piperazine-attached phenyl ring.
- In Vitro Profiling: Test analogs against receptor panels (e.g., D2, D3, 5-HT1A) to isolate subtype-specific effects.
- Computational Modeling: Perform molecular dynamics simulations to correlate substituent steric/electronic effects with binding energy (ΔG) .
Example Finding:
- 2,3-Dichlorophenyl substitutions (vs. 4-fluorophenyl) increase D3 receptor affinity by 15-fold due to enhanced hydrophobic interactions .
Basic: What analytical techniques ensure structural integrity and purity of the compound?
Key Techniques:
- NMR Spectroscopy: Confirm regiochemistry (e.g., piperazine CH2 protons at δ 2.6–3.1 ppm, aromatic protons at δ 6.8–7.4 ppm).
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
- Melting Point Analysis: Compare observed mp (e.g., 265–266°C for HCl salt) with literature values .
Advanced: How can computational methods guide the design of analogs with improved metabolic stability?
Protocol:
- Metabolite Prediction: Use in silico tools (e.g., ADMET Predictor) to identify vulnerable sites (e.g., dimethylamino group oxidation).
- Cytochrome P450 Docking: Simulate interactions with CYP3A4/2D6 isoforms to predict clearance rates.
- Structural Optimization: Introduce electron-withdrawing groups (e.g., CF3) or methyl substituents to block metabolic hotspots .
Case Study:
- Fluorine substitution at the cyclopentane carboxamide reduces CYP2D6-mediated demethylation, doubling in vivo half-life in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
